2,2-Difluorobutane
Overview
Description
2,2-Difluorobutane is an organic compound with the molecular formula C4H8F2 It is a fluorinated derivative of butane, where two hydrogen atoms on the second carbon are replaced by fluorine atoms
Mechanism of Action
Mode of Action
A related compound, 2-fluorobutane, undergoes an e1cb elimination reaction due to the high bond strength of c-f, which makes it less reactive . This could potentially provide some insight into the reactivity of 2,2-Difluorobutane.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the vicinal difluoro motif in 2,3-difluorobutane shows a complex interplay of several effects, which are of similar magnitude but often of opposite sign . This suggests that the action of this compound could also be influenced by its environment.
Biochemical Analysis
Biochemical Properties
2,2-Difluorobutane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied in the context of histone deacetylase inhibitors, where fluorination can influence the conformation and potency of these inhibitors . The interactions between this compound and biomolecules are primarily based on its ability to form hydrogen bonds and van der Waals interactions, which can affect the stability and activity of the enzymes and proteins it interacts with.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the vicinal difluorination of compounds like this compound can alter the conformation of histone deacetylase inhibitors, thereby impacting gene expression and cellular metabolism . These changes can lead to alterations in cell signaling pathways and overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The fluorine atoms in this compound can form strong hydrogen bonds with biomolecules, leading to changes in their conformation and activity . This can result in the inhibition or activation of specific enzymes, ultimately affecting various biochemical pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that vicinal difluorinated compounds like this compound can adopt different conformations over time, which can affect their biochemical activity . Additionally, the stability of this compound in various experimental conditions can impact its effectiveness and reliability in research applications.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies on similar compounds have shown that dosage thresholds can significantly impact the observed effects, including potential toxicity at high doses . Understanding the dosage effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Its metabolism can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. The fluorine atoms in this compound can alter the activity of enzymes involved in its metabolism, leading to changes in the production and utilization of metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. It interacts with specific transporters and binding proteins that facilitate its movement and localization within the cell . The distribution of this compound can affect its accumulation in different cellular compartments, influencing its overall activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Difluorobutane can be synthesized through several methods. One common approach involves the fluorination of butane derivatives. For example, the reaction of butane with fluorine gas in the presence of a catalyst can yield this compound. Another method involves the use of hydrogen fluoride and a fluorinating agent to replace hydrogen atoms with fluorine atoms on butane.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes often use specialized equipment to handle the highly reactive fluorine gas and ensure safety. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorobutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert it back to butane or other fluorinated derivatives.
Substitution: Halogen exchange reactions can replace fluorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or silver fluoride.
Major Products Formed
Oxidation: Fluorinated alcohols or ketones.
Reduction: Butane or partially fluorinated butanes.
Substitution: Compounds with different halogens or functional groups replacing the fluorine atoms.
Scientific Research Applications
2,2-Difluorobutane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Fluorinated compounds like this compound are studied for their potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobutane: Another fluorinated butane derivative with fluorine atoms on the second and third carbons.
1,2-Difluoroethane: A smaller fluorinated alkane with fluorine atoms on adjacent carbons.
2,2-Difluoropropane: A fluorinated propane derivative with two fluorine atoms on the second carbon.
Uniqueness
2,2-Difluorobutane is unique due to the specific positioning of the fluorine atoms on the second carbon. This positioning can lead to distinct chemical properties and reactivity compared to other fluorinated butanes. The presence of two fluorine atoms on the same carbon can also influence the compound’s conformational stability and interactions with other molecules.
Properties
IUPAC Name |
2,2-difluorobutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2/c1-3-4(2,5)6/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIADOUMJKYSCPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334440 | |
Record name | 2,2-difluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353-81-1 | |
Record name | 2,2-Difluorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=353-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-difluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Difluorobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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